Cas no 2163771-73-9 (Ethyl 4-(2,2,2-trifluoroacetyl)-1H-pyrrole-2-carboxylate)

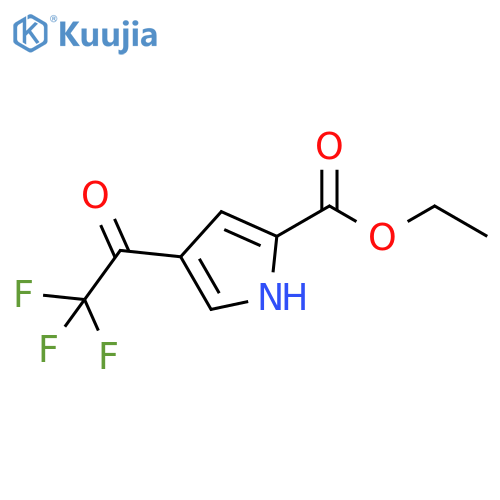

2163771-73-9 structure

商品名:Ethyl 4-(2,2,2-trifluoroacetyl)-1H-pyrrole-2-carboxylate

CAS番号:2163771-73-9

MF:C9H8F3NO3

メガワット:235.15993309021

CID:4638758

Ethyl 4-(2,2,2-trifluoroacetyl)-1H-pyrrole-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 4-(2,2,2-trifluoroacetyl)-1H-pyrrole-2-carboxylate

-

- インチ: 1S/C9H8F3NO3/c1-2-16-8(15)6-3-5(4-13-6)7(14)9(10,11)12/h3-4,13H,2H2,1H3

- InChIKey: SPHGDUTVKCHFCB-UHFFFAOYSA-N

- ほほえんだ: N1C=C(C(C(F)(F)F)=O)C=C1C(OCC)=O

Ethyl 4-(2,2,2-trifluoroacetyl)-1H-pyrrole-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM333172-1g |

Ethyl 4-(2,2,2-trifluoroacetyl)-1H-pyrrole-2-carboxylate |

2163771-73-9 | 95%+ | 1g |

$*** | 2023-03-29 | |

| Chemenu | CM333172-5g |

Ethyl 4-(2,2,2-trifluoroacetyl)-1H-pyrrole-2-carboxylate |

2163771-73-9 | 95%+ | 5g |

$*** | 2023-03-29 | |

| Chemenu | CM333172-1g |

Ethyl 4-(2,2,2-trifluoroacetyl)-1H-pyrrole-2-carboxylate |

2163771-73-9 | 95%+ | 1g |

$398 | 2021-08-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1139562-1g |

Ethyl 4-(2,2,2-trifluoroacetyl)-1H-pyrrole-2-carboxylate |

2163771-73-9 | 98% | 1g |

¥2752 | 2023-04-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1139562-5g |

Ethyl 4-(2,2,2-trifluoroacetyl)-1H-pyrrole-2-carboxylate |

2163771-73-9 | 98% | 5g |

¥9542 | 2023-04-06 | |

| Chemenu | CM333172-5g |

Ethyl 4-(2,2,2-trifluoroacetyl)-1H-pyrrole-2-carboxylate |

2163771-73-9 | 95%+ | 5g |

$1835 | 2021-08-18 |

Ethyl 4-(2,2,2-trifluoroacetyl)-1H-pyrrole-2-carboxylate 関連文献

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

2163771-73-9 (Ethyl 4-(2,2,2-trifluoroacetyl)-1H-pyrrole-2-carboxylate) 関連製品

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 2279938-29-1(Alkyne-SS-COOH)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 5587-61-1(Triisocyanato(methyl)silane)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量